molecular formula C16H19N3S B1207484 Leucomethylene blue CAS No. 613-11-6

Leucomethylene blue

Cat. No. B1207484
CAS RN: 613-11-6
M. Wt: 285.4 g/mol
InChI Key: QTWZICCBKBYHDM-UHFFFAOYSA-N
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Description

Leucomethylene blue (LMB) is a phenothiazine derivative . It can be oxidized to Methylene blue (MB) and is one of the very few regenerative anti-oxidants having cyclic redox activity . Because of its hydrophilicity and lipophilicity, it has a high level of permeability through biological membranes .


Synthesis Analysis

Leucomethylene blue (LMB) is produced by the reduction of Methylene Blue (MB). This reduction process is initiated by the reduced flavin adenine dinucleotide cofactor FADH2 . The process involves two electrons and one hydrogen cation .


Molecular Structure Analysis

Leucomethylene blue has a chemical formula of C16H19N3S . It contains a total of 41 bonds, including 22 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 secondary amine (aromatic), 2 tertiary amines (aromatic), and 1 sulfide .


Chemical Reactions Analysis

In physiological conditions, MB is electrochemically reduced to LMB . This process involves two electrons and one hydrogen cation . MB is an appropriate candidate to study the partial electrode reaction mechanism and the nonspecific surficial interactions in the monolayer of this redox-active molecule formed at the electrode surface .


Physical And Chemical Properties Analysis

Leucomethylene blue has a molecular weight of 285.40716 g/mol . It has a planar structure and is involved in various chemical equilibria .

Scientific Research Applications

Detection of Reactive Oxygen and Nitrogen Species

LMB is used as a fluorogenic probe for the detection of a broad spectrum of reactive oxygen and nitrogen species (ROS/RNS). These species play significant roles in various physiological and pathological processes, including cellular metabolism, inflammation, and cancer development . The ability to detect these species non-invasively is crucial for understanding their functions and implications in diseases.

Neurodegenerative Diseases Research

In the context of neurodegenerative diseases, LMB has shown promise in research focused on Alzheimer’s disease. It may help reduce tau protein aggregation, which is a hallmark of Alzheimer’s pathology . This application is particularly important for developing therapeutic strategies against such debilitating conditions.

Oxidative Stress Studies

LMB is employed in studies investigating oxidative stress—a condition arising from an imbalance between free radicals and antioxidants in the body. LMB-based probes can quantify ROS/RNS, providing insights into the oxidative burden and its impact on health .

Cellular Metabolism Analysis

The compound’s role in cellular metabolism is linked to its redox properties. LMB can act as an electron donor to cytochrome c in mitochondria, potentially enhancing the electron transport chain and improving cellular energy production . This aspect is vital for understanding metabolic disorders and energy utilization in cells.

Fluorescence-Based Techniques

In fluorescence-based techniques, LMB serves as a probe with red fluorescence emission, allowing for the in vivo non-invasive quantification of ROS/RNS . This application is essential for real-time monitoring of cellular processes and the development of diagnostic methods.

Inflammation and Cancer Research

LMB’s ability to detect reactive species makes it a valuable tool in researching the mechanisms of inflammation and cancer. Since ROS/RNS are involved in the pathogenesis of these conditions, LMB can contribute to early disease detection and the exploration of new treatment avenues .

Antioxidant Research

As an antioxidant, LMB can protect cells from oxidative damage by scavenging free radicals. This property is exploited in research aimed at understanding and mitigating the effects of oxidative stress on aging and various diseases .

Therapeutic Agent Exploration

LMB’s unique properties have led to its exploration as a potential therapeutic agent. Its applications in treating conditions like neurodegenerative diseases and its role as a catalytic antioxidant highlight its therapeutic potential.

Mechanism of Action

Target of Action

Leucomethylene blue (LMB) primarily targets reactive oxygen and nitrogen species (ROS, RNS) in biological systems . These species are short-lived molecules produced in biological environments, such as cellular metabolism and neutrophil actions . They function as messengers, pathogen neutralizers, and play key roles in inducing inflammation and cancers .

Mode of Action

LMB interacts with its targets through a redox cycling process . When bound to DNA, LMB and its oxidized form, methylene blue (MB), are chemically stable and undergo an electrochemically reversible electron transfer . In low concentrations, MB is reduced to LMB due to the action of methemoglobin reductase, which then reduces methemoglobin to hemoglobin . In high concentrations, MB converts the ferrous iron of reduced hemoglobin to ferric ion, forming methemoglobin .

Biochemical Pathways

LMB affects several biochemical pathways. It enhances mitochondrial function, increases mitochondrial complex IV by 30%, enhances cellular oxygen consumption by 37-70%, and increases heme synthesis . It also induces phase-2 antioxidant enzymes . Furthermore, LMB is involved in the reduction of methemoglobin, a process that is crucial for the proper functioning of hemoglobin and the transport of oxygen in the body .

Pharmacokinetics

It is known that mb, from which lmb is derived, exhibits extracellular compartment kinetics with a terminal plasma half-life of 5-6 hours . Its bioavailability upon oral administration is 53-97%, with plasma concentration peaking after 30-60 minutes . These properties likely influence the bioavailability and pharmacokinetics of LMB.

Result of Action

The action of LMB results in various molecular and cellular effects. It reduces DNA damages caused by UVB irradiation and subsequent cell death . It also has the potential to delay cellular senescence and enhance key mitochondrial biochemical pathways . Furthermore, LMB has been shown to have potent antiviral effects .

Action Environment

The action of LMB can be influenced by environmental factors. For instance, the pH level can affect the protonation equilibrium of the radical intermediate species formed after MB receives the first electron, which in turn influences the rate of electron transfer . Additionally, the chemical makeup of blocking self-assembled monolayers, typically used in the fabrication of certain sensors, can affect MB’s protonation rates and thus the signaling of electron-aptamer-based sensors .

properties

IUPAC Name

3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZICCBKBYHDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047985
Record name Leucomethylene blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leucomethylene blue

CAS RN

613-11-6
Record name Leucomethylene blue
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=613-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydromethylthionine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Leucomethylene blue
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2047985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROMETHYLTHIONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHU4GYZ2R3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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